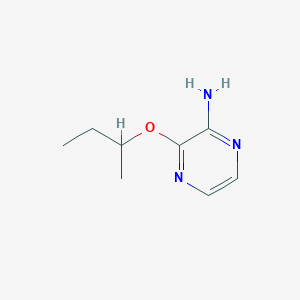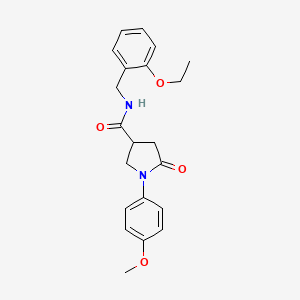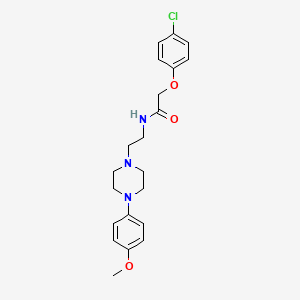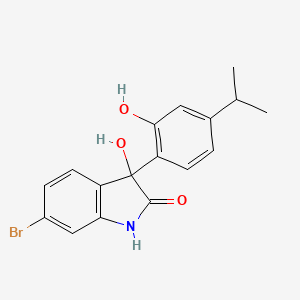
3-Butan-2-yloxypyrazin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrazine derivatives can involve various strategies. For instance, N-Amination of 3-amino-5-tert-butylpyrazole with hydroxylamine-O-sulfonic acid leads to the formation of 1,5-diaminopyrazole with good regiochemical control . This suggests that similar methods could potentially be applied to synthesize "this compound" by choosing appropriate starting materials and reagents.
Molecular Structure Analysis
The molecular structure of pyrazine derivatives can be complex and is often elucidated using X-ray crystallography. For example, the X-ray crystal structure of a pyrazolotriazepine derivative was reported, which could provide a precedent for the structural analysis of "this compound" . Additionally, the crystal structures of butyrate and 1,3-dioxane derivatives have been characterized, indicating that similar analytical techniques could be used for the compound .
Chemical Reactions Analysis
Pyrazine derivatives can undergo various chemical reactions. The reactions with electrophiles and dicarbonyl compounds have been explored, leading to the formation of new pyrazolo[1,5-b]1,2,4-triazines and pyrazolo[1,5-b]1,2,4-triazepine derivatives . This information could be relevant when considering the reactivity of "this compound" with different chemical reagents.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazine derivatives can be studied using a combination of spectroscopic and computational methods. For instance, [3-(hydroxyimino)butan-2-ylidene]furan-2′-carbohydrazide was characterized by IR, NMR, UV/vis spectroscopy, and X-ray diffraction, and its properties were further investigated using density functional theory (DFT) . These techniques could similarly be applied to "this compound" to determine its properties.
Applications De Recherche Scientifique
Diabetes Treatment
A study by (Kim et al., 2005) explored beta-amino amides incorporating fused heterocycles, including a variant of 3-Butan-2-yloxypyrazin-2-amine, as inhibitors of dipeptidyl peptidase IV for treating type 2 diabetes. The compound demonstrated potent inhibitory effects and potential for diabetes treatment.
Synthesis of Heterocyclic Compounds
The work of (Li, Zhang, & Tong, 2010) showed the utility of a tertiary amine-catalyzed annulation process involving this compound derivatives for creating heterocyclic compounds. This process is significant for the synthesis of complex organic molecules.
Biosynthesis of Chiral Amines
A study by (Tang, Zhang, Ye, & Zheng, 2019) discussed the biosynthesis of chiral amines using a novel transaminase. This research highlights the application of this compound derivatives in producing key intermediates for pharmaceuticals.
Organic Synthesis and Biological Applications
The work by (Dorn & Ozegowski, 1998) and (Chiang et al., 2009) demonstrated the synthesis of complex organic compounds and their potential biological applications, indicating the versatility of this compound in organic chemistry and drug development.
Biocatalysis and Industrial Chemistry
Research by (Ducrot et al., 2021) focused on biocatalytic processes involving amines, relevant for the industrial synthesis of chiral amines. The implications for this compound derivatives in such processes are significant.
Antimicrobial Applications
The study by (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011) indicated the potential of compounds related to this compound in synthesizing substances with antimicrobial properties.
Propriétés
IUPAC Name |
3-butan-2-yloxypyrazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c1-3-6(2)12-8-7(9)10-4-5-11-8/h4-6H,3H2,1-2H3,(H2,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZRGSQPWRUFABJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC1=NC=CN=C1N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,4-dimethoxy-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzamide](/img/structure/B2504223.png)
![N-((5-(2-methyl-2,3-dihydrobenzofuran-6-yl)isoxazol-3-yl)methyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2504224.png)
![N-(3-chloro-4-methylphenyl)-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2504226.png)

![methyl [1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B2504229.png)
![7-(4-chlorophenyl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2504232.png)


![3-Tert-butyl-1-[1-(5-fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-1-methylurea](/img/structure/B2504240.png)
![6-Bromospiro[benzo[D][1,3]oxazine-4,4'-piperidin]-2(1H)-one](/img/no-structure.png)
![7-(3,4-dimethoxyphenyl)-2-methyl-5-(3-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2504243.png)
